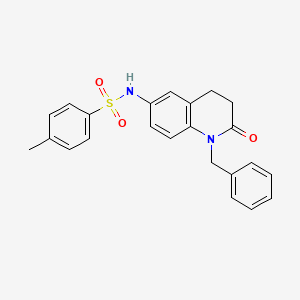

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide is a synthetic small-molecule compound featuring a tetrahydroquinoline core substituted with a benzyl group at the 1-position and a 4-methylbenzenesulfonamide moiety at the 6-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known for its bioactivity in targeting enzymes and receptors, particularly in neurological and inflammatory pathways. The sulfonamide group enhances solubility and binding affinity through hydrogen-bonding interactions, while the benzyl substituent may influence lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-7-11-21(12-8-17)29(27,28)24-20-10-13-22-19(15-20)9-14-23(26)25(22)16-18-5-3-2-4-6-18/h2-8,10-13,15,24H,9,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQZINMESDQTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Benzylation: The quinoline core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the benzylated quinoline with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline core.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

The compound has been studied for several biological activities, including:

-

Anticancer Activity

- Mechanism of Action : The compound induces apoptosis in cancer cells through modulation of key signaling pathways such as the p53 pathway. It has shown significant effects in inhibiting tumor growth in various cancer models.

- Case Study : In xenograft models, derivatives of this compound were observed to significantly reduce tumor size and induce cell cycle arrest, highlighting its potential as an anticancer agent.

-

Antimicrobial Properties

- The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Testing Results : Minimum inhibitory concentration (MIC) studies have demonstrated its effectiveness as a lead compound for antibiotic development.

-

Anti-inflammatory Effects

- The structural characteristics suggest potential anti-inflammatory activities by inhibiting pro-inflammatory cytokines.

- Research Findings : In animal models, administration resulted in reduced swelling and pain responses, with significant decreases in inflammatory markers such as TNF-alpha and IL-6.

Data Tables

Case Studies

-

Anticancer Mechanisms :

- A study highlighted that derivatives similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide significantly inhibited tumor growth through apoptosis induction and cell cycle arrest.

-

Antimicrobial Testing :

- In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a new antibiotic.

-

Inflammation Models :

- Inflammation-induced animal models showed that treatment with the compound led to a marked reduction in swelling and pain, supported by decreased levels of inflammatory mediators.

Research Findings

Recent investigations have focused on optimizing the synthesis of this compound to enhance its biological activity while minimizing toxicity. Structure–activity relationship (SAR) studies are ongoing to identify critical functional groups that contribute to its pharmacological effects.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide, we analyze its structural analogs, focusing on substituent effects, pharmacological profiles, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound A: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (CAS: 1428652-17-8)

- Structure: Shares the 2-oxo-tetrahydroquinoline core but substitutes the 1-position with a methyl group instead of benzyl. The sulfonamide is replaced by a propionamide linked to a tetrahydroisoquinoline moiety.

- Molecular Weight : 363.45 g/mol (vs. ~406.54 g/mol for the target compound).

- The propionamide may alter metabolic stability compared to sulfonamides .

Compound B: N-(2-Oxo-1-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Structure : Replaces the 1-benzyl group with a phenyl group and lacks the 4-methyl on the sulfonamide.

- Implications : The phenyl group increases aromatic interactions but reduces conformational flexibility compared to benzyl. The unsubstituted sulfonamide may lower lipophilicity (clogP ~2.1 vs. ~3.0 for the target compound).

Pharmacological and Physicochemical Comparison

Key Observations :

- The 4-methyl on the sulfonamide may improve metabolic stability by sterically hindering cytochrome P450-mediated oxidation.

- Compound A’s tetrahydroisoquinoline moiety suggests divergent target specificity, possibly toward cardiovascular systems .

Research Findings and Methodological Considerations

- Safety Profile : Analogues like Compound A highlight the importance of substituent-specific toxicity; for example, methyl groups may reduce hepatic strain compared to benzyl derivatives .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core structure that is known for its diverse biological properties. Below are the key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O3S |

| Molecular Weight | 420.5 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.

- DNA Intercalation : The quinoline structure allows potential intercalation with DNA, which could inhibit replication and transcription processes.

- Receptor Modulation : The compound may modulate receptor signaling pathways due to its structural characteristics.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds related to the quinoline structure. For instance:

- A study highlighted that derivatives of quinoline exhibited significant cytotoxic effects against various cancer cell lines, including A2780 ovarian cancer cells. These compounds induced apoptosis and inhibited cell proliferation by modulating key signaling pathways involved in cell survival and death .

Antimicrobial Activity

Compounds containing sulfonamide groups have been traditionally recognized for their antimicrobial properties. Preliminary data suggest that this compound may also exhibit antimicrobial effects:

- In vitro studies indicated that related sulfonamide compounds displayed activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research indicates that compounds with similar structures can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential application for this compound in inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of a related quinoline derivative in inhibiting tumor growth in vivo. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting that modifications to the quinoline structure can enhance anticancer activity .

Case Study 2: Antimicrobial Screening

A screening assay conducted on various sulfonamide derivatives showed promising results for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.